molecular formula C14H10O4 B14601062 9-hydroperoxy-9H-fluorene-9-carboxylic acid CAS No. 60538-69-4

9-hydroperoxy-9H-fluorene-9-carboxylic acid

Katalognummer: B14601062
CAS-Nummer: 60538-69-4
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: QVGVHCNCNGPCBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroperoxy-9H-fluorene-9-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both hydroperoxy and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroperoxy-9H-fluorene-9-carboxylic acid typically involves the oxidation of 9H-fluorene-9-carboxylic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The hydroperoxy group in this compound can undergo further oxidation to form more stable peroxy compounds.

    Reduction: The compound can be reduced to form 9-hydroxy-9H-fluorene-9-carboxylic acid.

    Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts such as transition metal complexes.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Peroxy derivatives.

    Reduction: 9-Hydroxy-9H-fluorene-9-carboxylic acid.

    Substitution: Substituted fluorene derivatives.

Wissenschaftliche Forschungsanwendungen

9-Hydroperoxy-9H-fluorene-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.

    Medicine: Explored for its potential antioxidant properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 9-hydroperoxy-9H-fluorene-9-carboxylic acid involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it may interact with cellular components to modulate oxidative stress and influence signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    9-Hydroxy-9H-fluorene-9-carboxylic acid: A reduced form of the compound with a hydroxyl group instead of a hydroperoxy group.

    9-Fluorenone-9-carboxylic acid: An oxidized form with a ketone group.

    9-Fluorenol: A related compound with a hydroxyl group on the fluorene ring.

Uniqueness: 9-Hydroperoxy-9H-fluorene-9-carboxylic acid is unique due to the presence of both hydroperoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various redox reactions makes it a valuable compound in both synthetic and biological research.

Eigenschaften

CAS-Nummer

60538-69-4

Molekularformel

C14H10O4

Molekulargewicht

242.23 g/mol

IUPAC-Name

9-hydroperoxyfluorene-9-carboxylic acid

InChI

InChI=1S/C14H10O4/c15-13(16)14(18-17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)

InChI-Schlüssel

QVGVHCNCNGPCBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.